![molecular formula C7H7NO B067943 2,3-Dihydrofuro[3,2-c]pyridin CAS No. 193605-29-7](/img/structure/B67943.png)
2,3-Dihydrofuro[3,2-c]pyridin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine derivatives involves several key strategies, including direct N-amination, 1,3-dipolar cycloaddition reactions, and reactions with 3-chloroperbenzoic acid to form N-oxides. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane, leading to the generation of zwitterionic furo[3,2-c]pyridinium N-imides and further cycloaddition reactions to produce furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structures of 2,3-Dihydrofuro[3,2-c]pyridine derivatives are characterized by their bicyclic frameworks, which include various substituents influencing their chemical behavior and properties. For example, the synthesis and structural determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile revealed the importance of substituents on the cyclohepta ring for determining the molecule's configuration (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2,3-Dihydrofuro[3,2-c]pyridine derivatives are diverse, including bromination, nitration, and chlorination, which lead to the formation of various functionalized compounds. For instance, bromination of difuro[3,2-c:3′,2′-e]pyridine with molecular bromine resulted in bromo and dibromo derivatives, demonstrating the compound's reactivity towards halogenation (Shiotani et al., 1999).
Physical Properties Analysis
The physical properties of 2,3-Dihydrofuro[3,2-c]pyridine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the bicyclic framework.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are essential for understanding the behavior of 2,3-Dihydrofuro[3,2-c]pyridine derivatives in chemical reactions and their potential applications. For example, the reactivity of N-oxides of 2,3-dihydrofuro[2,3-b]- and -[3,2-c]pyridine towards nitration and chlorination reveals insights into the electrophilic substitution reactions characteristic of these compounds (Shiotani et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthese von funktionalisierten Verbindungen
Die Verbindung wird bei der Synthese von funktionalisierten trans-2,3-Dihydrofuro[3,2-c]cumarinen (DHFCs) verwendet. Diese Synthese verwendet Imidazol und Wasser als Katalysator bzw. Lösungsmittel unter milden Bedingungen .
Grüner Mehrkomponentenansatz
2,3-Dihydrofuro[3,2-c]pyridin wird in einem umweltfreundlichen und effizienten Eintopf-Mehrkomponenten-Ansatz verwendet. Dieser Ansatz zeichnet sich durch hervorragende Aktivität, Produktivität und eine breite Toleranz gegenüber funktionellen Gruppen aus .
Herstellung von Derivaten
Die Verbindung wird zur Herstellung einer Reihe neu entwickelter DHFCs und Derivate in hervorragenden Ausbeuten (72−98 %) verwendet .
Bindung an Humanes Serumalbumin (HSA)
Es wurde festgestellt, dass die synthetisierten DHFC-Derivate von this compound an HSA, das am häufigsten vorkommende Serumprotein, im niedrigen Mikromolarbereich binden .
Therapeutische Verwendung
Das geeignete Absorptions-, Distributions-, Metabolismus- und Eliminationsprofil der synthetisierten Verbindungen von this compound spiegelt ihr Potenzial für die therapeutische Verwendung wider .
Biologische Aktivitäten
<a data-citationid="8ebbda19-7b56-ecf9-ee56-42520e08d3c7-34-group" h="ID=SERP,5015.1" href="https://pubs.acs.org/
Wirkmechanismus
Target of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to target interleukin-1 receptor-associated kinase 4 (irak4), a key regulator in the innate immune response .
Mode of Action
It’s known that the compound is formed through a reaction involving an excess of sodium borohydride, resulting in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro . This process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Biochemical Pathways
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have been found to control downstream nf-κb and mapk signals in the innate immune response .
Pharmacokinetics
Similar compounds such as functionalized 2,3-dihydrofuro[3,2-c]coumarins have been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable ADME profile for these compounds, which may be similar for 2,3-Dihydrofuro[3,2-c]pyridine.
Result of Action
Similar compounds such as dihydrofuro[2,3-b]pyridine derivatives have shown promise for the treatment of inflammatory and autoimmune diseases .
Action Environment
The synthesis of similar compounds has been described as an eco-friendly and efficient one-pot green multicomponent approach , suggesting that environmental factors may play a role in the synthesis and action of these compounds.
Biochemische Analyse
Biochemical Properties
2,3-Dihydrofuro[3,2-c]pyridine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit strong binding affinities with the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that 2,3-Dihydrofuro[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in disrupting key cellular signaling pathways .
Cellular Effects
In terms of cellular effects, 2,3-Dihydrofuro[3,2-c]pyridine has been found to exhibit potent cytotoxic activities against various cancer cell lines, including MCF-7 and MDA-MB-231 . It influences cell function by disrupting key cellular signaling pathways, impacting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydrofuro[3,2-c]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its strong binding affinities with certain proteins suggest that it exerts its effects at the molecular level .
Eigenschaften
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-6-2-4-9-7(1)6/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVDQSGJDUASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193605-29-7 | |
| Record name | 2,3-Dihydrofuro[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193605-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,3H-furo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 2,3-dihydrofuro[3,2-c]pyridine derivatives?
A1: Several synthetic strategies have been developed. Two novel routes utilize [5C + 1N] annulations with ammonium acetate as the nitrogen source []. The first employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes, initiating a ring-enlargement of the cyclopropyl ketone alongside the annulation []. The second route utilizes 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans, proceeding through a sequential aza-addition, aza-nucleophilic addition/elimination, and dehydration [].
Q2: Can you provide an example of how substituents on the 2,3-dihydrofuro[3,2-c]pyridine scaffold influence its reactivity?
A2: The presence of specific substituents can significantly impact the reactivity of 2,3-dihydrofuro[3,2-c]pyridine. For instance, while the propargylic compound (4-prop-2-ynyloxy-3-iodopicolinic acid derivative) resists cyclization under tri-n-butyltin hydride/AIBN free radical conditions, the corresponding allylic compounds successfully cyclize to yield various 2,3-dihydrofuro[3,2-c]pyridine-4-carboxylic acid derivatives []. This difference highlights the influence of the substituent's nature on the compound's reactivity towards cyclization reactions.
Q3: How do the electrophilic substitution properties of furo[3,2-c]pyridine compare to other heterocyclic systems?
A3: Furo[3,2-c]pyridine exhibits distinct reactivity in electrophilic substitution reactions []. Nitration selectively produces 2-nitrofuro[3,2-c]pyridine, highlighting the influence of both the furan and pyridine rings on directing electrophilic attack []. In contrast, bromination and chlorination result in the formation of 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine and 2,3-dichloro-2,3-dihydrofuro[3,2-c]pyridine, respectively, suggesting a preference for addition reactions over electrophilic substitution at those positions []. This contrasting reactivity provides insights into the unique electronic properties of furo[3,2-c]pyridine compared to other heterocyclic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

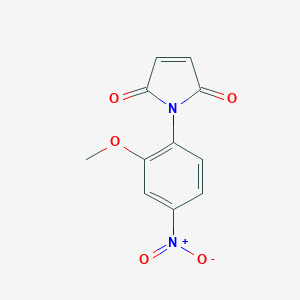
![N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide](/img/structure/B67861.png)
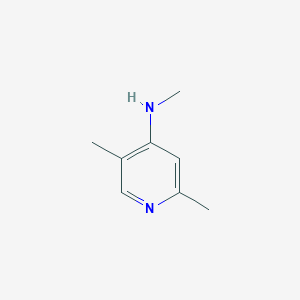
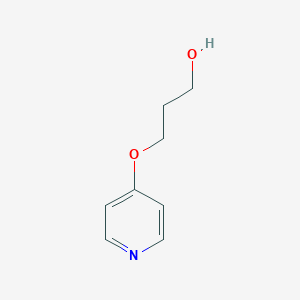
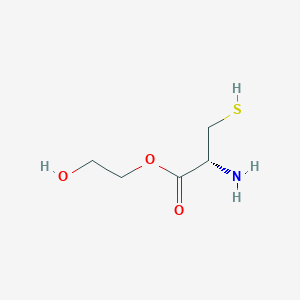

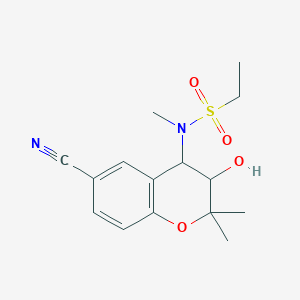
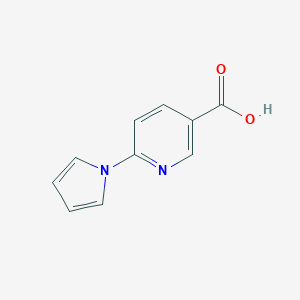


![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)


